2-Acetoxy-2',5'-dichlorobenzophenone

描述

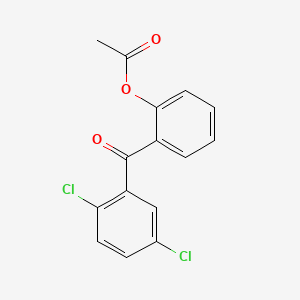

2-Acetoxy-2',5'-dichlorobenzophenone (CAS 890098-78-9) is a benzophenone derivative characterized by an acetoxy group at the 2-position of one benzene ring and chlorine atoms at the 2' and 5' positions of the second ring. Its molecular formula is C₁₅H₁₀Cl₂O₃, with a molecular weight of 309.14 g/mol .

Structure

2D Structure

属性

IUPAC Name |

[2-(2,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARMPYWXMFXILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641599 | |

| Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-80-3 | |

| Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation

One of the primary methods for synthesizing 2-acetoxy-2',5'-dichlorobenzophenone involves the Friedel-Crafts acylation reaction. This method typically employs 4,4'-dichlorobenzophenone as a starting material.

Reagents :

- 4,4'-Dichlorobenzophenone

- Acetic anhydride

- Aluminum chloride (Lewis acid catalyst)

-

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of acetic anhydride.

- The mixture of 4,4'-dichlorobenzophenone and acetic anhydride is treated with aluminum chloride at elevated temperatures (typically between 80°C and 170°C).

- The product is then isolated through crystallization from a suitable solvent, such as hexane or toluene.

Yield : This method can yield up to 80% of the desired product depending on the reaction conditions and purity of starting materials.

Baeyer-Villiger Oxidation

Another method involves the Baeyer-Villiger oxidation, which can convert ketones into esters.

Reagents :

- 2,5-Dichloroacetophenone

- Peracetic acid or hydrogen peroxide (as oxidizing agents)

- A suitable catalyst, such as trifluoromethanesulfonic acid

-

- The reaction starts by adding peracetic acid to a solution of 2,5-dichloroacetophenone in an organic solvent (e.g., dichloromethane).

- The mixture is stirred at room temperature for several hours to allow for complete reaction.

- After completion, the product can be extracted and purified through distillation or chromatography.

Yield : Reported yields from this method can reach up to 90% with proper optimization of reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the key parameters and yields associated with different preparation methods for synthesizing this compound.

| Method | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetic anhydride, AlCl₃ | 80°C - 170°C | Up to 80% | Requires anhydrous conditions |

| Baeyer-Villiger Oxidation | Peracetic acid, trifluoromethanesulfonic acid | Room Temp | Up to 90% | Mild conditions; suitable for large-scale production |

化学反应分析

Types of Reactions

2-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichlorobenzophenone alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

科学研究应用

2-Acetoxy-2’,5’-dichlorobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and viral infections. It has shown promising results as an anticancer agent in preclinical studies. Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules.

作用机制

The mechanism of action of 2-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA replication and repair mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-Acetoxy-2',5'-Dichlorobenzophenone (CAS 150347-05-0)

- Structural Difference : The acetoxy group is at the 4-position instead of the 2-position .

- Impact : The 4-acetoxy isomer may exhibit altered solubility and reactivity due to steric and electronic effects. For instance, para-substituted acetoxy groups often enhance thermal stability compared to ortho-substituted analogs.

- Molecular Weight : Identical (309.14 g/mol).

2-Acetoxy-2',6'-Dichlorobenzophenone (Ref: 10-F201746)

Functional Group Variants

2-Acetoxy-2',5'-Methylbenzophenone

- Structural Difference : Methyl groups replace chlorine atoms at 2' and 5' positions .

- Impact : Reduced electronegativity from methyl substituents may lower oxidative stability but improve lipophilicity, making it more suitable for hydrophobic matrices in drug delivery systems.

(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone

- Structural Difference: A methoxyimino-cyclohexenyl group replaces the acetoxy-benzene ring .

- Impact: This herbicidal compound demonstrates that replacing the acetoxy group with a methoxyimino moiety introduces hydrogen-bonding capacity, enhancing interaction with biological targets like enzymes.

Amino and Nitro Derivatives

2-Amino-2',5-Dichlorobenzophenone (CAS 2958-36-3)

- Structural Difference: An amino group replaces the acetoxy group .

- Its polarity contrasts sharply with the acetoxy analog.

2-Amino-5-Nitro-2'-Chlorobenzophenone (CAS 2011-66-7)

- Structural Difference: Nitro and amino groups are introduced at the 5 and 2' positions .

Stability and Degradation

- Environmental Persistence: Chlorinated benzophenones like 4,4'-dichlorobenzophenone (a dicofol degradate) exhibit half-lives up to 85 days in pH 5 aqueous solutions, highlighting the role of substituent positions in environmental persistence .

- Thermal Stability : Ortho-substituted acetoxy compounds (e.g., 2-acetoxy-2',5'-dichloro) may undergo faster thermal decomposition compared to para-substituted isomers due to steric strain .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Acetoxy-2',5'-dichlorobenzophenone | 890098-78-9 | 2-OAc, 2',5'-Cl | 309.14 | Industrial intermediates |

| 4-Acetoxy-2',5'-dichlorobenzophenone | 150347-05-0 | 4-OAc, 2',5'-Cl | 309.14 | Research chemical |

| 2-Acetoxy-2',6'-dichlorobenzophenone | 10-F201746 | 2-OAc, 2',6'-Cl | 309.14 | Discontinued product |

| 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | 2-NH₂, 2',5-Cl | 266.12 | Pharmaceutical impurity |

生物活性

2-Acetoxy-2',5'-dichlorobenzophenone, a member of the benzophenone family, is recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features two chlorine substituents and an acetoxy group, which contribute to its unique chemical properties and biological effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2O3, with a molecular weight of 309.14 g/mol. The structural configuration includes:

- Two chlorine atoms at the 2' and 5' positions of one benzene ring.

- An acetoxy group (-OCOCH₃) at the 2 position of the other benzene ring.

This arrangement enhances its reactivity and potential for further chemical modifications, making it a valuable compound in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Signal Transduction Modulation : By interacting with cellular receptors, this compound can modulate signal transduction pathways, influencing cellular responses such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. It has demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through oxidative stress pathways and modulating cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, demonstrating its potential as a natural preservative or therapeutic agent in combating bacterial infections.

- Cytotoxic Effects on Cancer Cells : In vitro studies on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetoxy-4'-chlorobenzophenone | C15H12ClO3 | Contains a chlorine atom at the para position |

| 3-Acetoxy-2',5'-dichlorobenzophenone | C15H10Cl2O3 | Acetoxy group at the meta position |

| Benzophenone | C13H10O | Parent compound without halogen substitutions |

The presence of both acetoxy and dichloro substituents in this compound distinguishes it from other derivatives, enhancing its biological activity compared to compounds lacking these features .

常见问题

Q. What is the recommended synthetic route for 2-acetoxy-2',5'-dichlorobenzophenone, and how can reaction efficiency be optimized?

Methodological Answer: A plausible synthesis involves acetylation of 2',5'-dichloro-2-hydroxybenzophenone. Dissolve the hydroxyl precursor in methanol or acetic acid, add acetic anhydride (1.2 equivalents) with catalytic sulfuric acid, and reflux for 4–6 hours. Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3). Quench with ice water, filter the precipitate, and recrystallize from ethanol to isolate the acetoxy derivative. Optimize yield by controlling anhydride stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify acetoxy (δ ~2.3 ppm for CH₃, 170–175 ppm for carbonyl) and aromatic protons (δ 6.5–8.0 ppm).

- IR: Confirm ester C=O stretch (~1740 cm⁻¹) and absence of hydroxyl (~3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 323.0 (C₁₅H₁₁Cl₂O₃).

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions (if single crystals are obtainable) .

Q. How does the acetoxy group affect hydrolytic stability under varying pH conditions?

Methodological Answer: The acetoxy group is prone to hydrolysis in basic conditions (pH > 10). Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis products (e.g., 2',5'-dichloro-2-hydroxybenzophenone) can be identified by retention time shifts and confirmed with MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model the electron density at the carbonyl carbon. The electron-withdrawing chloro and acetoxy groups activate the ketone toward nucleophilic attack. Compare with experimental data from reactions with amines or hydrazines to validate computational predictions .

Q. What strategies resolve contradictions in biological activity data for dichlorobenzophenone derivatives?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Impurity Profiling: Analyze batches via HPLC to rule out side products (e.g., hydrolyzed derivatives).

- SAR Studies: Systematically modify substituents (e.g., replace acetoxy with methoxy) to isolate pharmacophoric groups. Reference structural analogs like 2-amino-2',5-dichlorobenzophenone (a benzodiazepine precursor) for activity benchmarks .

Q. What mechanistic insights explain the photodegradation pathways of this compound under UV light?

Methodological Answer: Expose the compound to UV-A/B radiation (300–400 nm) in a photoreactor. Analyze degradation products via GC-MS. The acetoxy group may undergo Norrish Type I cleavage, generating dichlorobenzoyl radicals. Compare with 2-hydroxy-5-chlorobenzophenone (UV stabilizer) to assess protective effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。